molecular formula C20H27N3O5S B11431734 2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B11431734
M. Wt: 421.5 g/mol
InChI Key: BBBGCJRFOKASFE-UHFFFAOYSA-N
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Description

“2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one” is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl group, and finally the attachment of the sulfinyl and piperazinyl groups. Common reagents used in these steps include:

    Oxidizing agents: for the formation of the sulfinyl group.

    Base catalysts: for the cyclization reactions.

    Protecting groups: to ensure selective reactions at specific sites.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Continuous flow reactors: to ensure consistent reaction conditions.

    Automated purification systems: such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one” can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide for oxidation reactions.

    Reducing agents: like lithium aluminum hydride for reduction reactions.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, the piperazine moiety is a common feature in many drugs, suggesting possible applications in drug design.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring suggests it could modulate neurotransmitter systems, while the oxazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfonyl)-1-(4-methylpiperazin-1-yl)ethan-1-one: This compound differs by having a sulfonyl group instead of a sulfinyl group.

    2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one: This compound has a thioether group instead of a sulfinyl group.

Uniqueness

The unique combination of functional groups in “2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one” provides it with distinct chemical and biological properties. The presence of both an oxazole ring and a piperazine ring in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H27N3O5S/c1-14-16(12-29(25)13-19(24)23-9-7-22(2)8-10-23)21-20(28-14)15-5-6-17(26-3)18(11-15)27-4/h5-6,11H,7-10,12-13H2,1-4H3

InChI Key

BBBGCJRFOKASFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)N3CCN(CC3)C

Origin of Product

United States

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